2-{3-[4-methyl-6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinyl]propyl}-1H-isoindole-1,3(2H)-dione
説明
The compound 2-{3-[4-methyl-6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinyl]propyl}-1H-isoindole-1,3(2H)-dione (hereafter referred to as Compound A) is a heterocyclic small molecule featuring a pyrimidinyl-indazolyl core linked via a propyl chain to an isoindole-1,3-dione moiety. Key structural features include:
- Pyrimidine ring: Substituted with a 4-methyl group and fused to a hexahydroindazolone system.
- Isoindole-dione group: A phthalimide-derived moiety known for modulating bioactivity in kinase inhibitors and epigenetic regulators.
特性
IUPAC Name |
2-[3-[4-methyl-6-oxo-2-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)-1H-pyrimidin-5-yl]propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-13-14(10-6-12-27-20(30)15-7-2-3-8-16(15)21(27)31)19(29)25-23(24-13)28-22(32)17-9-4-5-11-18(17)26-28/h2-3,7-8,26H,4-6,9-12H2,1H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSYNSXOJYLXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2C(=O)C3=C(N2)CCCC3)CCCN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-{3-[4-methyl-6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinyl]propyl}-1H-isoindole-1,3(2H)-dione is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological pathways, particularly in the context of cancer research.
The chemical formula of this compound is with a molecular weight of 433.47 g/mol. It has a high purity level (>90%) which is essential for biological assays.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit significant biological activities including:
- Antitumor Activity : Many indazole derivatives have been reported to possess anticancer properties. For instance, compounds featuring indazole structures have shown promising inhibitory effects against various human cancer cell lines such as A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma) cells .
- Mechanism of Action : The biological activity often involves the induction of apoptosis (programmed cell death) and modulation of key regulatory proteins such as Bcl-2 and p53. For example, a related compound demonstrated the ability to downregulate Bcl-2 while upregulating Bax, promoting apoptosis in K562 cells .
Antitumor Efficacy
A study evaluating similar indazole derivatives found that compound 6o exhibited an IC50 value of 5.15 µM against K562 cells, indicating strong antiproliferative activity. In contrast, it showed lower toxicity against normal HEK-293 cells (IC50 = 33.2 µM), suggesting a favorable selectivity index (SI = 6.45) .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 6o | K562 | 5.15 | 6.45 |
| HEK-293 | 33.20 |
Apoptosis Induction
Further investigations into the mechanism revealed that compound 6o induced apoptosis in a dose-dependent manner in K562 cells. Flow cytometry analysis showed increased total apoptosis rates at higher concentrations (10 µM: 9.64%, 12 µM: 16.59%, 14 µM: 37.72%) .
Protein Expression Modulation
Western blot analysis indicated that compound 6o could modulate the expression levels of p53 and MDM2 proteins significantly. Specifically, it was found to enhance p53 levels while reducing MDM2 expression, disrupting the negative feedback loop that typically regulates p53 activity in cancer cells .
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Analysis
Compound A shares structural motifs with several classes of bioactive molecules (Table 1):
Similarity Metrics and Clustering
- Tanimoto Coefficient: Structural similarity analysis using Morgan fingerprints (radius = 2) and MACCS keys can quantify overlap between Compound A and analogs. For example, aglaithioduline showed ~70% similarity to SAHA (a known HDAC inhibitor) using Tanimoto-based methods . Compounds with Tanimoto scores >0.8 are considered highly similar, as per US-EPA guidelines .
- Murcko Scaffolds : Compound A ’s pyrimidinyl-indazolyl core aligns with chemotypes used in kinase inhibitors (e.g., PERK inhibitors), where scaffold conservation correlates with target binding .
Pharmacokinetic and Target Interaction Trends
- Bioactivity Clustering : Hierarchical clustering of bioactivity profiles (e.g., NCI-60 screens) reveals that structural analogs of Compound A likely share modes of action, such as kinase or epigenetic enzyme inhibition .
- Docking Variability: Minor structural changes (e.g., substituents on the pyrimidine ring) can significantly alter binding affinities. For instance, in docking studies, a 0.5 Ų change in contact area with residues like Met7 reduced PERK inhibition by >50% .
Key Research Findings
Scaffold-Driven Target Engagement : Compound A ’s isoindole-dione group is critical for hydrophobic interactions with ATP-binding pockets in kinases, as seen in related GSK3 inhibitors .
Solubility and Bioavailability : The propyl linker may improve solubility compared to rigid analogs, though the isoindole-dione moiety could reduce oral bioavailability due to high logP values (predicted >3.5) .
Synthetic Accessibility : Derivatives of Compound A can be synthesized via nucleophilic substitution at the pyrimidine C2 position, similar to methods for CAS 866145-88-2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
